
(S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is a chiral compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid typically involves several steps:
Formation of the Fluoropyrrolidine Ring: The synthesis begins with the preparation of the fluoropyrrolidine ring. This can be achieved through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment to Phenylacetic Acid: The fluoropyrrolidine intermediate is then coupled with phenylacetic acid. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and the presence of the fluorine atom, which can influence biological activity.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism by which (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can play a crucial role in these interactions by influencing the electronic properties of the molecule and its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((S)-3-Chloropyrrolidin-1-YL)-2-phenylacetic acid: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-((S)-3-Bromopyrrolidin-1-YL)-2-phenylacetic acid: Similar structure but with a bromine atom instead of fluorine.
(S)-2-((S)-3-Methylpyrrolidin-1-YL)-2-phenylacetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-((S)-3-Fluoropyrrolidin-1-YL)-2-phenylacetic acid makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H14FNO2 |
|---|---|
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
(2S)-2-[(3S)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |
Clave InChI |
ZLAKPURGNBLUCC-QWRGUYRKSA-N |
SMILES isomérico |
C1CN(C[C@H]1F)[C@@H](C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
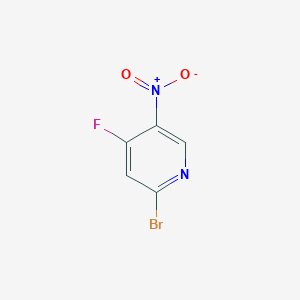
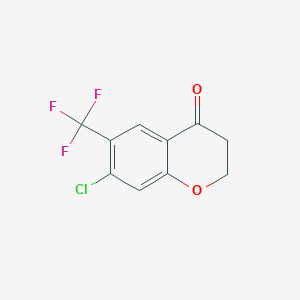
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
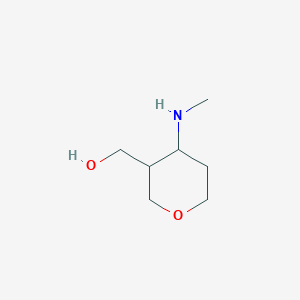
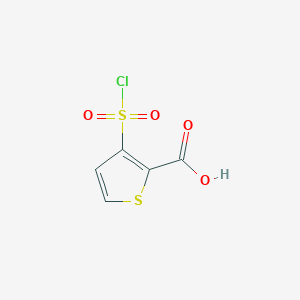
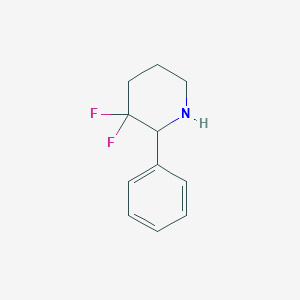

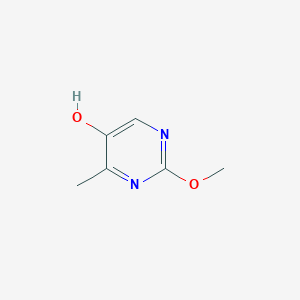
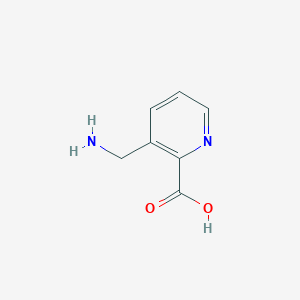
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
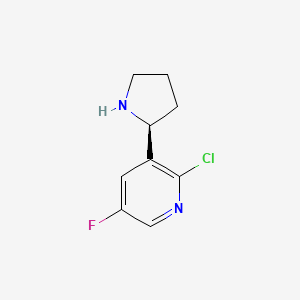
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
